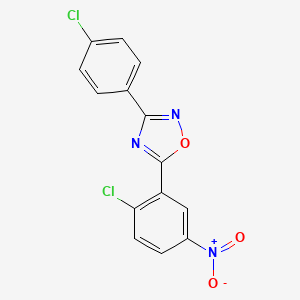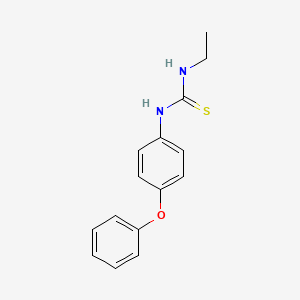![molecular formula C13H17FN2O4S B5752057 N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)
N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used for the treatment of hypertension. It was first synthesized in 2001 by the Korean pharmaceutical company, Boryung Pharmaceutical Co., Ltd. Fimasartan has been shown to have significant antihypertensive effects and has been approved for use in several countries, including South Korea, China, and Russia.
Mechanism of Action
Fimasartan works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstriction and aldosterone secretion that are associated with hypertension. Fimasartan selectively binds to the AT1 receptor subtype, which is primarily responsible for the hypertensive effects of angiotensin II.
Biochemical and Physiological Effects:
In addition to its antihypertensive effects, Fimasartan has been shown to have other biochemical and physiological effects. For example, Fimasartan has been shown to improve endothelial function and reduce oxidative stress in animal models. Fimasartan has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of Fimasartan is its specificity for the AT1 receptor, which allows for more targeted therapy and fewer side effects compared to other antihypertensive drugs. However, Fimasartan has a relatively short half-life and requires daily dosing, which may limit its effectiveness in some patients.
Future Directions
There are several potential future directions for research on Fimasartan. One area of interest is the use of Fimasartan in combination with other antihypertensive drugs to improve blood pressure control. Another potential direction is the investigation of Fimasartan's effects on other cardiovascular outcomes, such as stroke and heart failure. Additionally, further research is needed to fully understand the mechanism of action of Fimasartan and to identify potential biomarkers for predicting response to therapy.
Synthesis Methods
The synthesis of Fimasartan involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-chloro-2-oxoacetate to form 4-fluoro-N-ethyl-N-(2-oxo-2-phenylethyl)aniline. This intermediate is then reacted with morpholine to form N-ethyl-N-(2-morpholino-2-phenylethyl)aniline, which is subsequently reacted with methanesulfonyl chloride to form Fimasartan.
Scientific Research Applications
Fimasartan has been the subject of numerous scientific studies, primarily focused on its antihypertensive effects. In a randomized, double-blind, placebo-controlled trial, Fimasartan was shown to be effective in reducing blood pressure in patients with mild to moderate hypertension. Other studies have also demonstrated the efficacy of Fimasartan in reducing blood pressure and improving cardiovascular outcomes.
properties
IUPAC Name |
N-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-21(18,19)16(12-4-2-11(14)3-5-12)10-13(17)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMKRGKWQKVRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)

![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)

![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)

![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)